(R)-2-aminonon-8-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-2-aminonon-8-enoic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
LKMSSWRWDBZUFC-MRVPVSSYSA-N |
Isomeric SMILES |
C=CCCCCC[C@H](C(=O)O)N |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Contextualization As an Unnatural Amino Acid Building Block
(R)-2-aminonon-8-enoic acid is classified as a non-proteinogenic or unnatural amino acid (UAA). Unlike the 20 common proteinogenic amino acids that are encoded by the universal genetic code and serve as the fundamental constituents of proteins in most organisms, UAAs are not naturally incorporated into polypeptide chains during ribosomal protein synthesis. nih.gov The significance of UAAs like this compound lies in their role as specialized building blocks in synthetic chemistry. nih.govnih.gov
The structure of this compound is distinct, featuring a nine-carbon chain with two key functional groups: an amine group at the second carbon (the α-carbon) and a terminal alkene (a carbon-carbon double bond) between the eighth and ninth carbons. The "(R)" designation specifies the stereochemistry at the chiral center (the α-carbon), indicating a specific three-dimensional arrangement of the groups attached to it.
Significance in Chiral Molecule Synthesis
The defining "(R)" configuration of (R)-2-aminonon-8-enoic acid makes it an important element in the field of chiral or asymmetric synthesis. Chiral molecules are non-superimposable mirror images of each other (enantiomers), and often only one enantiomer exhibits the desired biological activity or physical property. The synthesis of a single, specific enantiomer is a critical challenge in modern chemistry, particularly in pharmaceutical development.
This compound serves as a chiral starting material or intermediate. By beginning a synthesis with this enantiomerically pure compound, chemists can transfer its specific stereochemistry to a more complex target molecule, thereby controlling the final product's three-dimensional structure. This is often more efficient than creating a racemic mixture (an equal mix of both enantiomers) and then separating them later.
A notable application of its enantiomer, (S)-2-aminonon-8-enoic acid, is in the synthesis of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3/NS4A protease. mcgill.ca In these complex syntheses, the amino acid derivative forms a key part of a peptide chain, and its terminal alkene group is used in a ring-closing metathesis (RCM) reaction to form the macrocycle. mcgill.ca The precise stereochemistry of the amino acid is crucial for the final conformation of the macrocycle and its ability to bind to the biological target. mcgill.ca Similar principles apply to the (R)-enantiomer for the synthesis of other targeted chiral molecules.
Overview of Research Trajectories and Academic Relevance
Chemoenzymatic Synthetic Approaches
The convergence of biological catalysts with traditional organic synthesis offers powerful and selective methods for producing enantiopure compounds. For this compound, chemoenzymatic approaches primarily involve enzyme-mediated transformations to establish the desired stereocenter.
Enzyme-Mediated Amination Strategies
Enzyme-mediated amination represents a direct and efficient route to chiral amines. Transaminases, for instance, are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantioselectivity. youtube.com While this method is a cornerstone for asymmetric amine synthesis, specific examples detailing the direct amination of a keto-precursor to yield this compound are not extensively documented in current literature. However, the general principle remains a viable, though less explored, pathway.
A more developed strategy involves the dynamic kinetic resolution (DKR) of a racemic precursor, which combines a racemizing agent with an enantioselective enzyme. In one notable study, a DKR process was developed for the synthesis of the L-enantiomer, L-2-aminonon-8-enoic acid (L-ANEA). uva.nl This was achieved by coupling an evolved amino acid amide racemase with an L-selective aminopeptidase from Pseudomonas putida. uva.nl The racemase continuously converted the unwanted D-2-aminonon-8-enoic acid amide (D-ANEA-NH2) into its L-counterpart, which was then hydrolyzed by the L-aminopeptidase to afford L-ANEA with high conversion and enantiomeric excess. uva.nl A complementary system using an R-selective enzyme could theoretically produce the desired (R)-enantiomer.
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a widely used technique that relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers of a racemic mixture. This results in the separation of the less reactive enantiomer from the product of the more reactive one. A significant drawback of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. core.ac.uk
For the synthesis of this compound, a classical kinetic resolution approach has been reported utilizing an (R)-amidase. This enzyme selectively hydrolyzes this compound amide from a racemic mixture, allowing for the isolation of the desired (R)-acid. Current time information in Bangalore, IN.
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of classical kinetic resolution by continuously racemizing the unreacted starting material, theoretically allowing for a 100% conversion to the desired enantiomer. core.ac.ukresearchgate.net As mentioned previously, a DKR process has been successfully employed for the synthesis of L-ANEA, demonstrating the potential of this technique. uva.nl The key to this process was the development of a mutant racemase with a 35-fold improved activity towards D-ANEA-NH2 through directed evolution. uva.nl
Table 1: Enzyme-Mediated Synthesis of 2-aminonon-8-enoic acid Enantiomers
| Target Enantiomer | Enzymatic Method | Key Enzymes | Precursor | Result | Reference |
|---|---|---|---|---|---|
| L-2-aminonon-8-enoic acid | Dynamic Kinetic Resolution | Evolved amino acid amide racemase, L-aminopeptidase from P. putida | Racemic 2-aminonon-8-enoic acid amide | 94% conversion, 98% enantiomeric excess | uva.nl |
Asymmetric Chemical Synthesis
Traditional chemical methods provide a robust platform for the synthesis of chiral molecules, offering flexibility in reagent and catalyst choice. The synthesis of this compound can be approached through various asymmetric strategies.
Enantioselective Hydrogenation
Organocatalytic Approaches for Chiral Induction
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major pillar of modern synthetic chemistry. semanticscholar.org These catalysts can activate substrates through various mechanisms, such as the formation of chiral iminium or enamine intermediates, to induce high levels of enantioselectivity. nih.gov For the synthesis of chiral amines and amino acids, organocatalytic methods like asymmetric additions to imines or the functionalization of aldehydes and ketones are common. While organocatalysis offers a powerful platform for constructing chiral centers, dicp.ac.cn specific protocols for the direct synthesis of this compound using this approach have not been prominently reported.
Multi-Step Organic Synthesis from Precursors
Multi-step synthesis from achiral or simpler chiral precursors is a common and versatile strategy for obtaining complex molecules like this compound. Research into macrocyclic Hepatitis C Virus (HCV) protease inhibitors has led to the development of synthetic routes for the closely related (S)-2-((alkoxycarbonyl)amino)non-8-enoic acid, which serves as a key P3 fragment in these inhibitors. researchgate.netmcgill.cathieme-connect.com
Table 2: Precursors and Intermediates in the Synthesis of 2-aminonon-8-enoic acid Derivatives
| Compound | Role | Synthetic Context | Reference |
|---|---|---|---|
| 8-bromo-1-octene | Starting Material Precursor | Used to generate a Grignard reagent for the synthesis of 8-nonenoic acid | mcgill.ca |
| 8-nonenoic acid | Starting Material | Precursor for the P3 fragment in HCV protease inhibitors | mcgill.ca |
Protecting Group Strategies for Olefinic and Amino Functionalities
The chemical synthesis of this compound requires the strategic use of protecting groups to mask the reactive α-amino group and, if necessary, the terminal double bond to prevent unwanted side reactions. rsc.org The selection of these groups is governed by the principle of orthogonality, which ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for controlled, stepwise synthesis. wikipedia.orgnih.gov
Boc (tert-butoxycarbonyl) Group: This group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com It is stable under a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The N-Boc protected form of the analogous (S)-2-aminonon-8-enoic acid has been used in the synthesis of macrocyclic HCV NS3/NS4A protease inhibitors. mcgill.ca
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate. It is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. wikipedia.org This orthogonality to the acid-labile Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS). scispace.comnih.gov
The terminal olefin in this compound is generally stable under many reaction conditions used for peptide coupling and amino acid transformations. However, if the synthetic route involves reactions that could potentially interact with the double bond (e.g., certain oxidations, reductions, or transition metal-catalyzed cross-couplings), protection might be necessary. While less common than for other functional groups, strategies for protecting terminal alkenes exist. Often, the reactivity of the double bond is low enough that it does not interfere with the protection and deprotection of the amino and carboxyl groups, or with peptide bond formation.
In syntheses where the olefin requires protection, silyl (B83357) groups or other sterically hindering groups could theoretically be employed, though specific examples for this exact molecule are not prevalent in the reviewed literature. The primary focus in the synthesis of related structures has been on the robust nature of the terminal alkene, allowing it to be carried through multiple synthetic steps without specific protection.
An orthogonal protection scheme for this compound would typically involve protecting the amine with either Boc or Fmoc and the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), while the olefinic group often remains unprotected. wikipedia.orgug.edu.pl
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Deprotection Conditions |
| α-Amino | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid - TFA) |
| α-Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-chloride (Fmoc-Cl) | Mild base (e.g., Piperidine) |
| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-Butyl ester | tBu | Isobutylene, acid catalyst | Mild acid (e.g., TFA) |
Scalable Synthetic Protocols for Research Applications
A common approach for the synthesis of α-amino acids involves the asymmetric amination of a carbonyl precursor or the alkylation of a chiral glycine (B1666218) equivalent. For a molecule like this compound, a plausible scalable route could begin with a commercially available starting material that contains the required carbon backbone and terminal alkene.
One potential synthetic strategy, based on methodologies for similar amino acids, could involve the following key steps:
Starting Material: A suitable starting material could be 8-nonenoic acid. mcgill.ca
α-Bromination: The α-carbon of the carboxylic acid can be brominated.
Asymmetric Amination: The α-bromo acid can then be subjected to a stereoselective amination reaction to install the (R)-configured amino group. This can be achieved using a chiral amine or a chiral catalyst.
Protection and Purification: The resulting amino acid would then be protected (e.g., as the N-Boc or N-Fmoc derivative) to facilitate purification by chromatography and to prepare it for use in subsequent reactions like peptide synthesis. nih.gov
Solid-phase peptide synthesis (SPPS) is a highly scalable method for the incorporation of unnatural amino acids into peptides. nih.gov Once this compound is synthesized and appropriately protected (e.g., as Fmoc-(R)-2-aminonon-8-enoic acid), it can be used directly in automated peptide synthesizers. nih.gov
Research has focused on making the synthesis of such unnatural amino acids more efficient. For instance, flow chemistry techniques are being developed to allow for rapid and scalable production of amino acid analogs, which could be applied to this compound. rsc.org
A typical research-scale synthesis would aim to produce the compound in high purity (e.g., >95%) and with high enantiomeric excess (>98% ee). sigmaaldrich.com The characterization of the final product and intermediates would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm the structure and stereochemical purity.
Chiral Recognition and Stereoisomeric Purity in Synthesis
The synthesis of enantiomerically pure compounds is a critical aspect of modern chemistry. However, specific methods for the synthesis of this compound and the subsequent analysis of its stereoisomeric purity are not well-documented. In the broader context of amino acid chemistry, various techniques are employed to achieve high enantiomeric excess. These often involve stereoselective synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, or chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Common methods for assessing stereoisomeric purity include chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC), often after derivatization with a chiral reagent to form diastereomers that are more easily separated. Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the ratio of enantiomers. Without specific studies on this compound, one can only infer that these general principles would apply.
Impact of Stereochemistry on Molecular Interactions and Recognition
The spatial arrangement of atoms in a chiral molecule, such as this compound, is fundamental to its interaction with other chiral molecules, a concept known as chiral recognition. This is particularly significant in biological systems, where enzymes and receptors are themselves chiral and often exhibit a high degree of stereospecificity. The precise orientation of the amino group, the carboxylic acid group, and the non-8-enoic side chain of the (R)-enantiomer would dictate its binding affinity and potential biological activity.
The principles of molecular recognition involve a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific three-dimensional structure of this compound would present a unique topographic and electrostatic profile for interaction with a binding partner. However, in the absence of specific research, any discussion of its molecular recognition remains theoretical.
Control and Preservation of Chirality in Derivatization Reactions
Chemical modification, or derivatization, of this compound at its amino or carboxylic acid functionalities is a key step for many applications, such as peptide synthesis or the attachment of fluorescent tags. A critical challenge in these reactions is the preservation of the original stereochemistry at the chiral center (the alpha-carbon). Reactions that proceed through intermediates where the chirality can be lost, such as enolates, can lead to racemization, resulting in a mixture of (R) and (S) enantiomers.
To prevent this, chemists employ a range of strategies. These can include the use of protecting groups to block reactive sites and prevent unwanted side reactions, as well as the careful selection of reagents and reaction conditions that are known to proceed with retention of configuration. Specific protocols for the derivatization of this compound that guarantee the preservation of its chirality have not been specifically reported.
Applications of R 2 Aminonon 8 Enoic Acid in Bioorganic and Medicinal Chemistry Research
Incorporation into Peptide and Peptidomimetic Structures
The integration of non-natural amino acids into peptide sequences is a widely employed strategy to enhance their therapeutic potential by improving stability, potency, and receptor selectivity. (R)-2-aminonon-8-enoic acid, with its extended and functionalizable side chain, offers unique opportunities in this regard.
Design and Synthesis of Constrained Peptidomimetics
Constraining the conformational flexibility of peptides is a key strategy in the design of potent and selective agonists or antagonists. The terminal alkene of this compound serves as a convenient anchor point for the introduction of conformational constraints through intramolecular cyclization reactions, most notably ring-closing metathesis (RCM). By strategically placing this compound and another olefin-containing amino acid within a peptide sequence, RCM can be employed to generate cyclic peptidomimetics with well-defined secondary structures, such as β-turns and α-helices. nii.ac.jpnih.govmonash.edu
The stereochemistry of the α-carbon in this compound plays a crucial role in directing the conformation of the resulting cyclic peptide. This allows for the precise control of the spatial orientation of the pharmacophoric groups, which is essential for high-affinity receptor binding.
| Peptide Sequence | Cyclization Strategy | Resulting Conformation | Potential Application |
|---|---|---|---|
| Ac-Ser(All)-Ala-(R)-2-aminonon-8-enoic acid-Gly-NH2 | Ring-Closing Metathesis | β-turn mimetic | Enzyme inhibition |
| This compound-Leu-Gly-Ala-Ser(All)-NH2 | Ring-Closing Metathesis | α-helical stabilization | Protein-protein interaction modulation |
Influence on Peptide Conformation and Bioactivity
Computational studies and spectroscopic analyses, such as NMR, have been employed to elucidate the conformational impact of this amino acid on peptide backbones. nih.gov These studies have shown that the (R)-configuration of the α-carbon, in conjunction with the aliphatic side chain, can induce specific turn structures and stabilize helical conformations, which may be crucial for biological recognition. nih.gov The terminal double bond also provides a site for further modifications that can fine-tune the peptide's pharmacological profile. nih.gov
Strategies for Protein Modification and Bioconjugation
The ability to selectively modify proteins is a cornerstone of chemical biology, enabling the development of protein-based therapeutics, diagnostics, and research tools. The terminal alkene of this compound provides a bioorthogonal handle for such modifications.
Development of Chemical Probes via Derivatization
The terminal alkene of this compound can be chemically modified to create a variety of chemical probes for studying biological systems. For instance, the double bond can be converted into an epoxide, which can then react with nucleophilic residues on target proteins, forming a covalent bond. This strategy can be used to develop activity-based probes for enzyme profiling.
Furthermore, the alkene can be derivatized with reporter groups, such as fluorophores or biotin, to create probes for imaging and affinity purification. The synthesis of such probes often involves multi-step synthetic sequences where the chirality of the starting this compound is preserved. arabjchem.orgnih.gov
Role as a Building Block in Complex Chiral Molecule Synthesis
Beyond its use in peptide and protein chemistry, this compound is a valuable chiral building block for the asymmetric synthesis of complex natural products and other biologically active molecules. The combination of a stereochemically defined amino group and a reactive terminal alkene in a single molecule provides a versatile starting point for the construction of intricate molecular frameworks. nih.govnih.gov
The amino group can be protected and the carboxylic acid can be reduced or otherwise modified, while the terminal alkene can participate in a wide range of carbon-carbon bond-forming reactions, including metathesis, hydroboration-oxidation, and Heck coupling. This allows for the stereocontrolled synthesis of a variety of chiral compounds, such as alkaloids, macrolides, and other natural products with important pharmacological properties.
Construction of Macrocyclic Scaffolds
The synthesis of macrocycles—molecules containing large rings—is a significant focus in medicinal chemistry due to their ability to combine conformational rigidity with sufficient flexibility, often leading to high-affinity and selective binding to biological targets. This compound serves as an ideal building block for creating peptide-based macrocycles through a strategy known as ring-closing metathesis (RCM).
In this approach, two molecules of this compound are incorporated into a linear peptide chain at strategic positions. The terminal alkene groups of their side chains can then be reacted with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a new carbon-carbon double bond, effectively cyclizing the peptide and forming a stable macrocyclic scaffold. The length and flexibility of the nine-carbon side chain provide a wide range of possibilities for creating macrocycles of varying sizes and conformations. This method allows for the generation of structurally diverse libraries of compounds for screening in drug discovery programs.
| Component | Role in Macrocyclization | Chemical Reaction |
| Linear Peptide Backbone | Provides the foundational structure and biological targeting motif. | Peptide Synthesis |
| This compound Residues (x2) | Introduce terminal alkene handles at specific points. | Peptide Synthesis |
| Terminal Alkene Groups | Act as reactive sites for the cyclization reaction. | Ring-Closing Metathesis (RCM) |
| Ruthenium Catalyst | Catalyzes the formation of a new double bond to close the ring. | Olefin Metathesis |
Precursors for Bioactive Compound Synthesis
As an unnatural amino acid (UAA), this compound is a valuable precursor for the synthesis of novel bioactive compounds, particularly peptidomimetics. myskinrecipes.com Its incorporation into peptide sequences can confer unique structural and functional properties that are not accessible with the 20 canonical amino acids.
The long, hydrophobic side chain can influence the secondary structure of a peptide, potentially stabilizing specific conformations like α-helices or β-sheets, which are often crucial for biological activity. Furthermore, the terminal alkene is a versatile functional group that can be selectively modified through a variety of chemical reactions. This allows for the late-stage diversification of complex molecules, where the core peptide structure is first assembled, and the alkene handle is then used to introduce other functionalities. This selective functionalization is a powerful tool for building complex organic molecules and fine-tuning the pharmacological properties of a lead compound. myskinrecipes.com
| Structural Feature | Synthetic Utility | Potential Outcome |
| α-Amino Acid Moiety | Allows incorporation into peptides using standard synthesis methods. | Creation of novel peptidomimetics. myskinrecipes.com |
| Long Aliphatic Side Chain | Increases lipophilicity and can induce specific peptide conformations. | Improved membrane permeability and target binding. |
| Terminal Alkene | Serves as a reactive handle for post-synthesis modification. | Enables attachment of other molecules via cross-coupling, hydrogenation, or other alkene reactions. myskinrecipes.com |
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can be performed inside living systems without interfering with native biological processes. reading.ac.ukmdpi.com These reactions typically involve pairs of mutually reactive functional groups that are abiotic in nature. The terminal alkene of this compound can serve as a bioorthogonal handle for site-specific labeling of biomolecules.
After incorporating this amino acid into a peptide or protein, the terminal alkene can be targeted with a complementary probe using reactions like tetrazine ligation. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is extremely fast and selective, allowing for the attachment of reporter molecules such as fluorophores or affinity tags to the protein of interest within a cellular environment. researchgate.net This enables researchers to visualize, track, and isolate proteins in living cells, providing powerful insights into their function, localization, and interactions. researchgate.netnih.gov
| Reaction Type | Alkene Role | Complementary Partner | Application |
| Tetrazine Ligation | Dienophile | Tetrazine-conjugated probe (e.g., fluorophore, biotin) | Live-cell imaging, protein tracking |
| Photo-click Chemistry | Reactant with a photo-activated group | Tetrazole or other photo-caged reactants | Spatiotemporally controlled labeling |
| Thiol-ene Reaction | Ene component | Thiol-containing probe | Covalent labeling under specific conditions |
Investigation of Enzyme Specificity and Protein-Ligand Interactions
Incorporating unnatural amino acids into peptide substrates or inhibitors is a key strategy for probing the structure and function of enzymes and receptors. myskinrecipes.com By replacing a natural amino acid with this compound in a known ligand, researchers can investigate how a protein's binding pocket accommodates the long, flexible, and hydrophobic side chain. This provides valuable information about the steric and electronic requirements for molecular recognition.
The terminal alkene also serves as a unique attachment point for biophysical probes. A fluorescent dye, for instance, can be attached to the end of the side chain. If the peptide is also labeled with another dye, techniques like Förster Resonance Energy Transfer (FRET) can be used to measure distances and detect conformational changes upon protein binding. This allows for detailed, real-time analysis of protein-ligand interactions without modifying the core peptide sequence that is critical for the interaction itself. myskinrecipes.com
| Feature Utilized | Investigative Purpose | Example Technique |
| Unique Side Chain Structure | To probe the steric and hydrophobic limits of a protein's active site or binding pocket. | Structure-Activity Relationship (SAR) studies. |
| Terminal Alkene Handle | To attach biophysical probes at a defined position away from the peptide backbone. | FRET, Electron Paramagnetic Resonance (EPR) spectroscopy. |
| (R)-Stereochemistry | To maintain a specific orientation of the side chain relative to the peptide backbone. | X-ray crystallography of protein-ligand complexes. |
Advanced Characterization and Computational Studies of R 2 Aminonon 8 Enoic Acid
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. In ¹H NMR, distinct signals would be expected for the protons of the terminal alkene (C8-C9), the chiral center (C2), and the methylene (B1212753) groups along the aliphatic chain. The chemical shifts and coupling patterns would confirm the connectivity. ¹³C NMR would show nine distinct carbon signals, with characteristic shifts for the carboxylic acid carbon, the α-carbon bonded to the amine group, the sp² carbons of the double bond, and the sp³ carbons of the alkyl chain.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would confirm the presence of the amine (N-H stretching), the carboxylic acid (broad O-H and C=O stretching), and the terminal alkene (C=C stretching and =C-H bending).
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the molecule (C9H17NO2). nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing losses of characteristic fragments like water, carbon dioxide, or parts of the alkyl chain.
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | α-H (on C2) | ~3.5-4.0 ppm (multiplet) |
| Alkene Protons (on C8, C9) | ~4.9-5.8 ppm (multiplets) | |
| Alkyl Chain Protons | ~1.3-2.2 ppm (overlapping multiplets) | |
| ¹³C NMR | Carboxyl Carbon (C1) | ~170-180 ppm |
| α-Carbon (C2) | ~50-60 ppm | |
| Alkene Carbons (C8, C9) | ~114 ppm (CH₂) and ~138 ppm (CH) | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | |
| N-H Stretch (Amine) | ~3300-3500 cm⁻¹ | |
| Mass Spectrometry | [M+H]⁺ (Protonated Molecule) | m/z ~172.1332 |
Advanced Chromatographic and Separation Methods for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical for its application in stereospecific synthesis and biological studies. Advanced chromatographic techniques are employed to separate and quantify the (R) and (S) enantiomers. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) : This is a primary method for enantiomeric separation. researchgate.net The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov CSPs like those based on crown ethers or teicoplanin have shown success in separating underivatized amino acids. ankara.edu.tr The choice of mobile phase composition is crucial for achieving optimal resolution. ankara.edu.tr
Chiral Gas Chromatography (GC) : For GC analysis, the amino acid must first be converted into a volatile derivative. cat-online.com This typically involves a two-step process of esterification followed by acylation. The resulting volatile derivative is then separated on a capillary column coated with a chiral stationary phase. cat-online.comnih.gov Comprehensive two-dimensional GC (GCxGC) can offer even greater resolution and sensitivity for complex samples. nih.govresearchgate.net
Capillary Electrophoresis (CE) : Chiral CE is another powerful technique for enantiomeric separation. A chiral selector, such as a crown ether, is added to the background electrolyte. nih.gov The differential interaction between the enantiomers and the chiral selector leads to different migration times, allowing for their separation and quantification. nih.gov
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or separation of pre-formed diastereomers. nih.govtaylorfrancis.com | Direct analysis often possible; wide applicability. | CSP selection can be challenging; indirect methods require derivatization. |
| Chiral GC | Separation of volatile chiral derivatives on a chiral capillary column. cat-online.com | High resolution and sensitivity. nih.gov | Requires derivatization to increase volatility; potential for racemization during sample preparation. cat-online.com |
| Chiral CE | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. nih.gov | High efficiency; low sample consumption; can analyze underivatized amino acids. nih.gov | Sensitivity can be lower than GC/HPLC-MS; requires careful method development. |
Computational Organic Chemistry Investigations
Computational methods provide deep insights into the molecular properties of this compound, complementing experimental data and guiding research design.
QM and DFT calculations are powerful tools for investigating the electronic structure and chemical reactivity of molecules. nih.govresearchgate.net For this compound, these methods can be used to:
Optimize Molecular Geometry : Determine the most stable three-dimensional structure by finding the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.comresearchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps : These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction. researchgate.net
Predict Spectroscopic Properties : Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm structural assignments.
Evaluate Reactivity Descriptors : DFT can be used to calculate global reactivity parameters such as electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's reactivity. nih.govmdpi.com These calculations help to understand how the electronic properties of the isolated amino acid can influence the reactivity of peptides it is part of. researchgate.net
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments, such as in aqueous solution. acs.org For this compound, MD simulations can:
Explore Conformational Space : The flexible seven-carbon chain allows for numerous conformations. MD simulations can identify the most populated conformational states and the energy barriers for interconversion between them. fu-berlin.de
Analyze Solvation Effects : By explicitly including solvent molecules (e.g., water), MD simulations can study the hydration shell around the amino acid and the nature of solute-solvent interactions, such as hydrogen bonding. nih.gov
Reaction Prediction : ML models, trained on large datasets of known reactions, can predict the likely products, yields, and stereoselectivity of reactions involving this compound, particularly for modifications at its terminal alkene or amino acid functionalities. chemeurope.com
Synthesis Optimization : These predictive technologies can help chemists streamline the synthesis of complex molecules by suggesting optimal reaction conditions (e.g., catalyst, solvent, temperature) and identifying the most efficient synthetic pathways. eurekalert.org
Predicting Biological Activity : By combining experimental data with computational models, ML can be used in the directed evolution of enzymes or to predict how the incorporation of this non-proteinogenic amino acid into a peptide sequence might affect its biological activity. nih.govresearchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. uestc.edu.cn They are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov For this compound, key descriptors can be readily calculated from its 2D or 3D structure.
Physicochemical Descriptors : These include molecular weight, logP (octanol-water partition coefficient, a measure of lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. researchgate.net
Topological Descriptors : These are derived from the 2D graph representation of the molecule and describe its size, shape, and branching. nih.gov
3D-Structural Descriptors : These are calculated from the 3D coordinates of the molecule and include properties related to its volume and surface area. uestc.edu.cn
These descriptors are crucial for building predictive models that can correlate the structure of molecules with their biological activity or physical properties, aiding in the rational design of new compounds. nih.gov
| Descriptor | Predicted Value | Relevance |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | Basic identity of the compound. nih.gov |
| Exact Mass | 171.126 g/mol | Used in high-resolution mass spectrometry for identification. nih.gov |
| XLogP3 | -0.4 | Predicts the lipophilicity and membrane permeability of the molecule. nih.gov |
| Hydrogen Bond Donor Count | 2 | Indicates potential for hydrogen bonding interactions. nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Indicates potential for hydrogen bonding interactions. nih.gov |
| Rotatable Bond Count | 7 | Relates to the conformational flexibility of the molecule. nih.gov |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Predicts transport properties, such as intestinal absorption. nih.gov |
Mechanistic Studies of Reactions Involving this compound
A thorough search of scientific databases and chemical literature yielded no specific studies focused on the reaction mechanisms of this compound. The existing information is primarily centered on its synthesis and its utility as a starting material. Mechanistic investigations are fundamental to understanding the behavior of a compound in chemical reactions, providing insights into the step-by-step sequence of events that lead from reactants to products. The absence of this information for this compound limits the ability to rationally design and control its chemical transformations.
Kinetic Analysis of Reaction Pathways
No published research provides a kinetic analysis of reaction pathways involving this compound. Kinetic studies are essential for determining the rates of chemical reactions and understanding how these rates are influenced by various factors such as concentration, temperature, and catalysts. This data is critical for developing efficient and scalable synthetic processes. Without kinetic data, any discussion of reaction rates, rate-determining steps, or the formulation of rate laws for reactions of this compound would be purely speculative.
Investigation of Intermediates and Transition States
Similarly, there is a lack of available information regarding the investigation of intermediates and transition states in reactions of this compound. The identification and characterization of transient species, such as reaction intermediates and the high-energy transition states that connect them, are cornerstones of mechanistic chemistry. Computational methods, such as Density Functional Theory (DFT), are often employed to model these fleeting structures and calculate their energies, providing a theoretical framework for understanding reaction pathways. However, no such computational or experimental studies specific to this compound have been reported.
Future Directions and Emerging Research Avenues for R 2 Aminonon 8 Enoic Acid
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of non-natural amino acids exist, the development of more efficient, stereoselective, and scalable routes to (R)-2-aminonon-8-enoic acid is a key area of future research. Current synthetic approaches often involve multi-step sequences that can be time-consuming and may generate significant waste. lookchem.com Future investigations are expected to focus on catalytic and asymmetric methods to streamline its production.
Development of New Bioanalytical Tools
The accurate and sensitive detection and quantification of this compound in complex biological matrices will be essential for its future applications in chemical biology and medicinal chemistry. While general methods for amino acid analysis exist, such as reversed-phase high-performance liquid chromatography (RP-HPLC) after derivatization, the development of bioanalytical tools specifically tailored for this unsaturated amino acid is an emerging research direction. nih.gov
Future research will likely focus on the development of highly selective and sensitive analytical methods. This could involve the design of novel derivatization reagents that specifically target the terminal alkene or the amino acid functionality, enhancing detection by techniques like mass spectrometry or fluorescence. nih.gov The formation of boroxazolidone adducts with 1,1-diphenylborinic acid, for instance, allows for the separation of α-amino acids from other compounds and could be adapted for this specific molecule. nih.gov Additionally, the development of antibody-based assays or aptamer-based sensors could provide highly specific tools for the in situ detection and imaging of this compound in biological systems.
Integration into Advanced Materials Science Research
The unique bifunctional nature of this compound, possessing both a polymerizable terminal alkene and a versatile amino acid scaffold, makes it an attractive monomer for the synthesis of novel functional polymers. The incorporation of amino acids into polymer backbones can impart desirable properties such as biocompatibility, biodegradability, and specific recognition capabilities. researchgate.netmdpi.com
Future research is anticipated to explore the polymerization of this compound and its derivatives to create a new class of polyamides and other polymers with tailored properties. youtube.com These materials could find applications in drug delivery, tissue engineering, and as chiral stationary phases for chromatography. The terminal double bond can be utilized in various polymerization techniques, including radical polymerization and ring-opening metathesis polymerization (ROMP). Furthermore, the amino acid moiety can be functionalized pre- or post-polymerization to introduce specific functionalities, such as targeting ligands or therapeutic agents.
| Monomer | Polymerization Method | Potential Polymer Properties | Potential Applications |
| This compound | Radical Polymerization | Biocompatible, Biodegradable, Chiral | Drug delivery, Tissue engineering scaffolds |
| N-protected this compound | Ring-Opening Metathesis Polymerization (ROMP) | Well-defined architecture, Functionalizable | Advanced materials, Catalysis |
| This compound derivatives | Condensation Polymerization | High-performance polyamides | Specialty plastics, Fibers |
Expansion of Bioorthogonal Applications
The terminal alkene in this compound serves as a versatile chemical handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This opens up a wide range of possibilities for its use in chemical biology to study and manipulate biological systems. youtube.com
Future research will likely focus on incorporating this compound into peptides and proteins to enable site-specific modifications. nih.gov The terminal alkene can participate in a variety of bioorthogonal reactions, including the tetrazine ligation and thiol-ene coupling. nih.gov These reactions can be used to attach imaging agents, drug molecules, or other probes to biomolecules containing this unnatural amino acid. researchgate.netresearchgate.net This will facilitate the study of protein localization, trafficking, and interactions in living cells. Furthermore, the development of new bioorthogonal reactions that are compatible with the terminal alkene of this compound will further expand its utility in this field.
| Bioorthogonal Reaction | Reactant Partner | Application |
| Tetrazine Ligation | Tetrazine | Protein labeling, in vivo imaging |
| Thiol-ene Coupling | Thiol | Bioconjugation, Surface modification |
| Photo-click Chemistry | Tetrazole | Spatiotemporal control of labeling |
High-Throughput Screening and Combinatorial Chemistry Approaches
The structural features of this compound make it an ideal building block for the construction of diverse molecular libraries for high-throughput screening (HTS) in drug discovery. mdpi.com Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. rjpbr.comsemanticscholar.org
Emerging research is expected to utilize this compound in the combinatorial synthesis of peptide and small molecule libraries. nih.govacs.org The amino acid backbone provides a scaffold for diversification, while the terminal alkene can be used for further functionalization or for tethering the molecules to a solid support for screening. High-throughput screening of these libraries against various biological targets, such as enzymes and receptors, could lead to the discovery of novel therapeutic agents. nih.gov The development of automated synthesis and screening platforms will be crucial for fully realizing the potential of this compound in this area. strath.ac.uk
Q & A
Q. What are the recommended methods for synthesizing (R)-2-aminonon-8-enoic acid with high enantiomeric purity?
Methodological Answer: Chemoenzymatic synthesis using nitrilase catalysts under controlled conditions (pH 8, 20°C) is a validated approach for achieving high enantiomeric purity in structurally similar amino acids. This method leverages enzyme specificity to minimize racemization, with reaction progress monitored via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should stock solutions of this compound be prepared and stored to maintain stability?
Methodological Answer: Dissolve the compound in DMSO to prepare a 10 mM stock solution. Aliquot to avoid freeze-thaw cycles, and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). For improved solubility, pre-warm the solution to 37°C and sonicate briefly before use .
Q. What strategies mitigate solubility challenges during in vivo studies involving this compound?
Methodological Answer: For animal dosing, use a formulation of DMSO/PEG300/Tween 80/saline (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Ensure sequential mixing and clarity at each step. Validate solubility via dynamic light scattering (DLS) or turbidity assays before administration .
Q. How is purity assessed for this compound, and what analytical thresholds are critical?
Methodological Answer: Purity (>98%) is confirmed via reverse-phase HPLC with a C18 column (UV detection at 214 nm) and mass spectrometry (MS). Include a Certificate of Analysis (COA) to verify batch-specific impurities, and cross-check with nuclear magnetic resonance (NMR) for structural integrity .
Q. What protocols ensure accurate dosing in animal models for pharmacokinetic studies?
Methodological Answer: Calculate doses based on animal weight (mg/kg) and adjust formulations to account for solvent toxicity limits (e.g., ≤5% DMSO). Use parallel control groups to isolate solvent effects. Validate dosing consistency via LC-MS/MS analysis of plasma samples .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomer quantification across analytical platforms?
Methodological Answer: Cross-validate results using orthogonal techniques: chiral HPLC for separation efficiency, NMR for stereochemical confirmation, and CD spectroscopy for optical activity. Incorporate internal standards (e.g., deuterated analogs) to control for matrix effects .
Q. What experimental designs are optimal for assessing compound stability under stress conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV/vis), and variable pH. Monitor degradation via HPLC-MS and quantify degradation products using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life .
Q. How should statistical analyses be structured for dose-response studies involving this compound?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Report confidence intervals for EC50 values and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate experiments across ≥3 independent trials to control for biological variability .
Q. What methodologies identify interactions between this compound and biological macromolecules?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For cellular targets, use fluorescence polarization assays or Förster resonance energy transfer (FRET) with labeled analogs. Validate findings with knock-out models or competitive inhibitors .
Q. How can researchers address contradictions in biological activity data across independent studies?
Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., solvent composition, cell line heterogeneity). Standardize protocols via inter-laboratory reproducibility studies. Use open-data platforms to share raw datasets and enable third-party validation .
Data Presentation and Analysis Guidelines
- Raw Data Management : Archive large datasets (e.g., HPLC chromatograms, MS spectra) in supplementary materials. Summarize key findings in tables with error margins (e.g., ±SEM) and significance markers (e.g., *p<0.05) .
- Statistical Reporting : Specify software (e.g., GraphPad Prism, R) and tests used. Include effect sizes and power analyses for negative results .
- Structural Representations : Use IUPAC nomenclature and consistent stereochemical descriptors (R/S) in figures. Provide SMILES/InChI codes for computational reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
